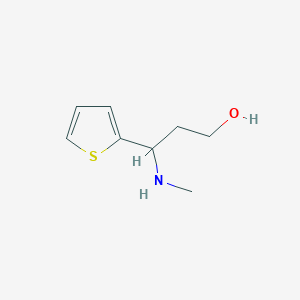
2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- is an organic compound with the molecular formula C11H17N. It is a colorless liquid that is used in various chemical syntheses and industrial applications. This compound is known for its unique structure, which includes a cyclohexene ring with three methyl groups and an acetonitrile group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of 2,6,6-trimethylcyclohexene with acetonitrile in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and pressures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- often involves large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the economical production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated nitriles or amines.
Substitution: It can undergo substitution reactions where the acetonitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated nitriles and amines.
Substitution: Compounds with different functional groups replacing the acetonitrile group.
Applications De Recherche Scientifique
2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound has a similar structure but contains an aldehyde group instead of an acetonitrile group.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione:
Uniqueness
2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- is unique due to its specific combination of a cyclohexene ring with three methyl groups and an acetonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
57576-14-4 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
2-(2,6,6-trimethylcyclohex-2-en-1-yl)acetonitrile |
InChI |
InChI=1S/C11H17N/c1-9-5-4-7-11(2,3)10(9)6-8-12/h5,10H,4,6-7H2,1-3H3 |
Clé InChI |
DVISWOPVEBTPRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1CC#N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


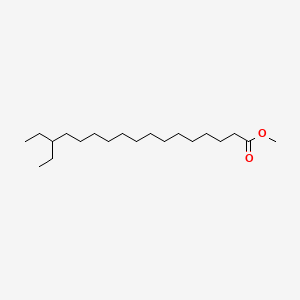

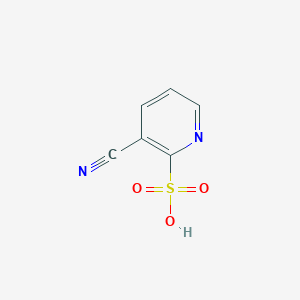


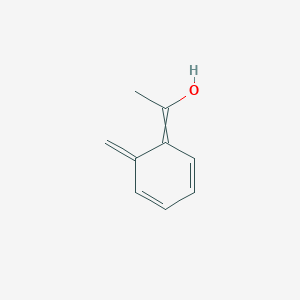
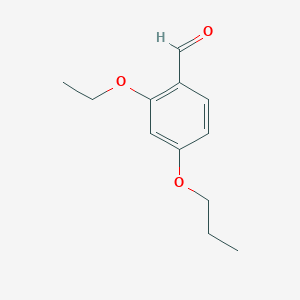
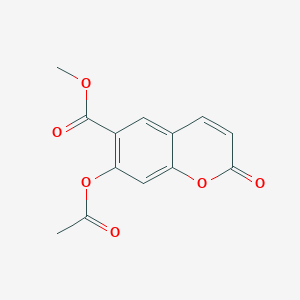

![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
